molecular formula C21H23Cl2N3O4S B2592293 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1329886-68-1

2-(2H-1,3-BENZODIOXOL-5-YL)-N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2592293
CAS No.: 1329886-68-1
M. Wt: 484.39
InChI Key: GDGNTWPCNAYWDC-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a benzothiazole ring, and a dimethylaminoethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride involves multiple steps:

    Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Formation of Benzothiazole Ring: The benzothiazole ring is typically synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The benzodioxole and benzothiazole rings are then coupled using appropriate linkers and reagents under controlled conditions.

    Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through nucleophilic substitution reactions.

    Final Assembly and Hydrochloride Formation: The final compound is assembled, and the hydrochloride salt is formed by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the benzothiazole ring, especially at the chloro and methoxy substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole and benzothiazole rings may interact with enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole ring but lacks the benzothiazole and dimethylaminoethyl groups.

    2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine: Similar benzodioxole structure with different substituents.

    3-[2-(1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]-3-hydroxypropyl hexopyranoside: Contains a benzodioxole ring but differs in other structural aspects.

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride lies in its combination of benzodioxole and benzothiazole rings with a dimethylaminoethyl group, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S.ClH/c1-24(2)8-9-25(18(26)11-13-4-6-15-17(10-13)29-12-28-15)21-23-19-16(27-3)7-5-14(22)20(19)30-21;/h4-7,10H,8-9,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGNTWPCNAYWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)CC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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